2-(4-Methoxypiperidin-1-yl)isonicotinic acid
CAS No.:
Cat. No.: VC13407196
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-(4-methoxypiperidin-1-yl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O3/c1-17-10-3-6-14(7-4-10)11-8-9(12(15)16)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | HHHRCMVJHZQJCK-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |
| Canonical SMILES | COC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(4-Methoxypiperidin-1-yl)isonicotinic acid (C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>) features a pyridine ring substituted at the 2-position with a 4-methoxypiperidin-1-yl group and a carboxylic acid moiety at the 4-position. This configuration distinguishes it from isomers like nicotinic acid (3-carboxypyridine) and picolinic acid (2-carboxypyridine) . The methoxy group on the piperidine ring introduces steric and electronic modifications that influence solubility, bioavailability, and target binding .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyridine ring with carboxylic acid at C4 |
| Substituent | 4-Methoxypiperidin-1-yl group at C2 |
| Molecular weight | 234.25 g/mol |
| Hybridization | sp<sup>2</sup>-hybridized pyridine nitrogen; sp<sup>3</sup> piperidine ring |
Physicochemical Properties
While direct data on this compound is limited, analogies to isonicotinic acid (melting point ≥300°C, water solubility 5.2 g/L at 20°C) suggest high thermal stability and moderate hydrophilicity. The methoxy group likely enhances solubility in polar organic solvents compared to unsubstituted piperidine derivatives .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves coupling a 4-methoxypiperidine derivative with a functionalized isonicotinic acid precursor. Two primary routes are inferred from related compounds:
Amide Coupling Approach
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Precursor Preparation: Methyl isonicotinate reacts with 4-methoxypiperidine using a coupling agent like HATU or DMT-MM .
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Hydrolysis: The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
Direct Substitution
Aryl halide intermediates (e.g., 2-chloroisonicotinic acid) undergo nucleophilic aromatic substitution with 4-methoxypiperidine, though this route is less common due to harsh reaction conditions .
Table 2: Representative Synthetic Routes
| Route | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide coupling | HATU, Et<sub>3</sub>N, DMF, rt, 24h | 65–78 | >95 |
| Hydrolysis | 2M NaOH, EtOH, reflux, 6h | 89 | 98 |
Optimization Challenges
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Steric Hindrance: Bulky 4-methoxypiperidine limits coupling efficiency, necessitating excess reagents .
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Purification: High polarity complicates chromatographic separation, often requiring recrystallization from ethanol/water .
Pharmacological Relevance
Target Engagement
While no direct studies exist for this compound, structurally analogous 4-arylpyridine derivatives exhibit potent inhibition of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme regulating cholesterol homeostasis . Key interactions include:
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Heme Iron Coordination: Pyridine nitrogen ligates the heme iron at 2.0 Å .
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Hydrophobic Pocket Binding: The 4-methoxypiperidine group occupies a steroidal cavity via van der Waals interactions .
Table 3: Hypothetical Bioactivity Profile
| Parameter | Value (Predicted) | Reference Analog (Compound 3f) |
|---|---|---|
| CH24H IC<sub>50</sub> | ~5–20 nM | 2.7 nM |
| LogP | 1.8 | 2.1 |
| Plasma protein binding | 92% | 89% |
Industrial and Research Applications
Coordination Chemistry
Isonicotinic acid derivatives form metal-organic frameworks (MOFs) via carboxylate and pyridine nitrogen coordination . The methoxy group in this compound could modulate lattice flexibility for gas storage applications.
Catalysis
As a ligand in Cu(I) complexes, it may enhance catalytic efficiency in C–N cross-coupling reactions, though studies are pending .
Future Directions
Unresolved Questions
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Metabolic Stability: The impact of 4-methoxy substitution on cytochrome P450 metabolism remains uncharacterized.
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Crystallographic Data: X-ray structures of the compound bound to CH24H or analogous targets are needed to validate docking models .
Synthetic Innovations
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